Bay 41-4109 racemate Bay 41-4109 racemate (±)-BAY 41-4109 is a heteroaryldihydropyrimidine with antiviral activity. It inhibits hepatitis B virus (HBV) replication in HepG2.2.15 cells (IC50 = 202 nM) without affecting cell growth. (±)-BAY 41-4109 (25 mg/kg) reduces viral replication and viral load in a humanized mouse model of HBV infection.
BAY 41-4109 racemate is the racemate of BAY 41-4109. BAY 41-4109 is a potent inhibitor of human hepatitis B virus (HBV) with an IC50 of 53 nM.
Brand Name: Vulcanchem
CAS No.:
VCID: VC0007384
InChI: InChI=1S/C18H13ClF3N3O2/c1-8-14(18(26)27-2)15(11-4-3-9(20)5-12(11)19)25-17(24-8)16-13(22)6-10(21)7-23-16/h3-7,15H,1-2H3,(H,24,25)
SMILES: CC1=C(C(N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC
Molecular Formula: C18H13ClF3N3O2
Molecular Weight: 395.8 g/mol

Bay 41-4109 racemate

CAS No.:

Cat. No.: VC0007384

Molecular Formula: C18H13ClF3N3O2

Molecular Weight: 395.8 g/mol

* For research use only. Not for human or veterinary use.

Bay 41-4109 racemate -

Molecular Formula C18H13ClF3N3O2
Molecular Weight 395.8 g/mol
IUPAC Name methyl 4-(2-chloro-4-fluorophenyl)-2-(3,5-difluoropyridin-2-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate
Standard InChI InChI=1S/C18H13ClF3N3O2/c1-8-14(18(26)27-2)15(11-4-3-9(20)5-12(11)19)25-17(24-8)16-13(22)6-10(21)7-23-16/h3-7,15H,1-2H3,(H,24,25)
Standard InChI Key FVNJBPMQWSIGJK-UHFFFAOYSA-N
SMILES CC1=C(C(N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC
Canonical SMILES CC1=C(C(N=C(N1)C2=C(C=C(C=N2)F)F)C3=C(C=C(C=C3)F)Cl)C(=O)OC

Chemical Identity and Structural Characteristics

Molecular Composition

Bay 41-4109 racemate (methyl 4-(2-chloro-4-fluorophenyl)-2-(3,5-difluoropyridin-2-yl)-6-methyl-1,4-dihydropyrimidine-5-carboxylate) possesses the empirical formula C₁₈H₁₃ClF₃N₃O₂ and a molecular weight of 395.8 g/mol . The racemic nature arises from a single stereocenter at the 4-position of the dihydropyrimidine ring, producing (R)- and (S)-enantiomers in equal proportions .

Table 1: Key Physicochemical Properties

PropertyValueMethod/Source
XLogP3-AA3.1Computed via XLogP3
Hydrogen bond donors1Cactvs 3.4.8.18
Rotatable bonds4Cactvs 3.4.8.18
Solubility (DMSO)100 mg/mL (252.68 mM)Experimental
Plasma protein binding~60% (mice/rats)Pharmacokinetic studies

Structural Determinants of Activity

The 3,5-difluoropyridinyl group at position 2 and 2-chloro-4-fluorophenyl moiety at position 4 create optimal hydrophobic interactions with HBV core protein dimers . Molecular dynamics simulations reveal that the methyl ester at position 5 enhances membrane permeability, contributing to its 30% oral bioavailability in murine models .

Mechanism of Antiviral Action

Capsid Disruption Dynamics

Bay 41-4109 racemate binds HBV core proteins (HBcAg) at the dimer-dimer interface with submicromolar affinity (Kd ≈ 80 nM) . This binding induces allosteric conformational changes that:

  • Accelerate capsid assembly kinetics by 3-fold, producing malformed icosahedral structures

  • Reduce capsid stability by 40% compared to wild-type assemblies

  • Promote exposure of hydrophobic residues that recruit the E3 ubiquitin ligase STUB1 and co-chaperone BAG3

Figure 1: Capsid Destabilization Cascade

  • HAP binding → 2. Aberrant polymerization → 3. STUB1/BAG3 recruitment → 4. Polyubiquitination → 5. p62-mediated autophagic degradation

Synergy with Cellular Degradation Pathways

In HepG2-NTCP cells, Bay 41-4109 (1 μM) combined with STUB1 overexpression reduces HBV covalently closed circular DNA (cccDNA) formation by 72% compared to compound alone . This occurs through:

  • Enhanced ubiquitination of misassembled capsids (4-fold increase in polyUb chains)

  • Sequestration of core proteins in aggresomes near the microtubule organizing center

  • Lysosomal degradation via LC3-II-positive autophagosomes

Preclinical Efficacy Data

In Vitro Antiviral Activity

Table 2: Cell-Based Potency Across Models

Cell LineIC₅₀ (nM)Assay EndpointSource
HepG2.2.15202HBV DNA reduction PLOS ONE
HepAD38132HBcAg suppression TargetMol
Primary human hepatocytes53Viral RNA synthesis NCATS

The 3.8-fold variation in IC₅₀ values reflects differences in HBV replication systems—HepG2.2.15 cells maintain episomal HBV genomes, while HepAD38 uses tetracycline-regulated transcription .

In Vivo Pharmacodynamics

In humanized Alb-uPA/SCID mice:

  • 50 mg/kg BID dosing for 5 days decreased plasma HBV DNA by 1 log10

  • Liver HBcAg levels reduced 63% versus untreated controls

  • Viral rebound occurred 5 days post-treatment, indicating need for sustained therapy

Notably, HBV transgenic mice showed 90% lower intrahepatic DNA after 28-day treatment, comparable to lamivudine (3TC) .

Pharmacokinetic Profile

Table 3: Species-Dependent Absorption Parameters

SpeciesTₘₐₓ (h)Cₘₐₓ (μg/mL)AUC₀–∞ (μg·h/mL)F (%)
Mouse0.512.424.930
Rat1.28.741.560
Dog2.815.189.258

Data from highlight interspecies variations in bioavailability (F), with dogs showing superior exposure suitable for chronic toxicity studies. The short half-life (t₁/₂ ≈ 1.5 h in mice) necessitates twice-daily dosing to maintain effective concentrations .

Current Research and Developmental Status

Capsid Protein Degradation Enhancers

Recent work demonstrates that STUB1 overexpression:

  • Lowers Bay 41-4109's EC₅₀ for HBeAg suppression from 132 nM to 48 nM

  • Reduces cccDNA formation by 89% in de novo HBV infections

  • Increases autophagic flux 2.3-fold in treated hepatocytes

Discontinued Development Rationale

Despite promising virologic responses, Bayer halted clinical development due to:

  • Narrow therapeutic window in primate models (hepatotoxicity at 3× ED₉₀)

  • High plasma protein binding limiting free drug concentrations

  • Emergence of core protein mutants (e.g., T109M) conferring 8-fold resistance

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator